molecular formula C10H15NO3 B13489394 6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid

6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13489394
M. Wt: 197.23 g/mol
InChI Key: KBCMYPCKZRXXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid is a synthetically versatile spirocyclic building block specifically designed for use in medicinal chemistry and drug discovery research. This compound features a rigid, three-dimensional azaspiro[3.4]octane scaffold, a structure widely recognized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The molecule presents two key synthetic handles: a carboxylic acid group at the 2-position and an acetyl-protected amine at the 6-position, making it an ideal intermediate for constructing novel compound libraries via amide bond formation or further functionalization. This spirocyclic scaffold is of significant value in the exploration of new chemical space, particularly in the development of protease inhibitors, kinase inhibitors, and other targeted therapeutics where a saturated, three-dimensional framework is advantageous. Researchers utilize this compound as a key precursor for generating conformationally constrained analogs or for introducing structural diversity into lead molecules. The exact CAS number and molecular weight for this specific isomer should be confirmed upon ordering. As with related spiro[3.4]octane compounds , this product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage recommendations, typically in a sealed container at 2-8°C.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

6-acetyl-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-7(12)11-3-2-10(6-11)4-8(5-10)9(13)14/h8H,2-6H2,1H3,(H,13,14)

InChI Key

KBCMYPCKZRXXHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CC(C2)C(=O)O

Origin of Product

United States

Biological Activity

6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by its unique spiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are being explored for various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C11H15NC_{11}H_{15}N with a molecular weight of approximately 197.23 g/mol. The structure features a bicyclic framework that includes both a spiro carbon and an azaspiro moiety, contributing to its distinctive properties and biological activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has the potential to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) against drug-sensitive strains has been documented, demonstrating its effectiveness in combating bacterial infections .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation. It interacts with various signaling pathways, including the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell survival and apoptosis regulation . This suggests that derivatives of this compound could serve as potential anticancer agents.
  • Neurological Effects : Preliminary studies indicate that this compound may act as an antagonist to certain dopamine receptors, which could have implications for treating neurological disorders such as Alzheimer's disease .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways within cells:

  • Activation of Protein Kinase C (PKC) : The compound has been shown to influence PKC activity, which is involved in various cellular functions including growth and differentiation .
  • Inhibition of Adenylate Cyclase : This action affects cyclic AMP (cAMP) levels, thereby altering signaling cascades critical for cellular responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Azaspiro[3.4]octane-2-carboxylic acid1581683-57-9Lacks acetyl group; different biological activity
1-Piperidinecarboxylic acid1003843-30-8Contains a piperidine ring; different reactivity profile
2-Azaspiro[4.5]decane1421313-98-5Larger spirocyclic structure; different physical properties
tert-butyl 2-(2-oxopropyl)pyrrolidine1335042-28-8Related pyrrolidine structure; differing functional groups

The unique combination of functional groups and spiro configuration in this compound may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the azaspiro framework, highlighting their potential in drug discovery:

  • Antitubercular Activity : A study evaluated various compounds derived from the azaspiro structure against Mycobacterium tuberculosis, revealing promising results for several derivatives .
  • Cancer Cell Line Studies : Investigations into the effects of this compound on different cancer cell lines have demonstrated its ability to inhibit proliferation and induce apoptosis, suggesting its utility as a lead compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The spiro[3.4]octane system is highly versatile, with modifications at the nitrogen or carbon positions significantly altering physicochemical properties. Below is a comparison of key analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) [α]D²⁰ (c, solvent) pKa (Carboxylic Acid) Key Features Reference
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8 C₉H₁₅NO₂ 177.22 208–210 N/A ~3.5–4.0* Rigid bicyclic β-amino acid; cis stereochemistry
7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid C₈H₁₁NO₃ 169.18 Not reported Not reported ~2.8–3.3† Keto group at C7; increased acidity due to electron-withdrawing effect
6-Boc-6-azaspiro[3.4]octane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Not reported Not reported ~4.5–5.0‡ Boc protection enhances lipophilicity; stable to hydrolysis
6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.66 Not reported Not reported ~2.5–3.0‡ Salt form improves crystallinity and bioavailability

Notes:

  • pKa Estimates: * Based on bicyclic β-amino acids with similar rigidity . † Predicted from oxo-substituted analogs (electron-withdrawing groups lower pKa) . ‡ Derived from tert-butyl-protected or salt forms .

Key Differences and Trends

Acidity :

  • The acetyl group in 6-acetyl-6-azaspiro[3.4]octane-2-carboxylic acid is expected to lower the carboxylic acid’s pKa compared to Boc-protected analogs due to its electron-withdrawing nature. This effect is similar to the oxo-substituted derivative (pKa ~2.8–3.3) .
  • In contrast, Boc-protected analogs exhibit higher pKa values (~4.5–5.0) due to the electron-donating tert-butyl group .

Stereochemical Impact: Cis-trans isomerism in bicyclic systems (e.g., cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid) significantly affects melting points and optical rotations. For example, the cis isomer (±)-8 melts at 208–210°C, while trans analogs show higher melting points (255–260°C) .

Functional Group Effects: Acetyl vs. Boc: Acetyl groups may reduce metabolic stability compared to Boc but increase reactivity in acyl-transfer reactions. Oxo vs.

Q & A

Q. What synthetic strategies are recommended for preparing 6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid, considering its spirocyclic structure?

The synthesis typically involves annulation reactions to construct the spirocyclic core. For example, tert-butoxycarbonyl (Boc) groups can protect amine functionalities during synthesis, as seen in related compounds like 2-(tert-butoxycarbonyl)-2-azaspiro[3.4]octane-6-carboxylic acid (CAS: 1936652-98-0) . Optimization of reaction conditions (e.g., temperature, catalyst selection) minimizes byproducts. Post-synthetic steps may include acidic deprotection and purification via recrystallization or column chromatography.

Q. Which spectroscopic and computational methods confirm the structure of this compound?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, COSY, HSQC) are essential. For instance, InChI and SMILES data for 6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid (CAS: 2306264-90-2) validate bond connectivity . Computational tools like density functional theory (DFT) predict NMR shifts for experimental comparison.

Q. What safety protocols are critical when handling this compound in the lab?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Work should occur in a fume hood to avoid inhalation, as recommended for related compounds like (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Spills require neutralization with inert absorbents and hazardous waste disposal.

Advanced Research Questions

Q. How does fluorination or substituent variation on the azaspiro scaffold influence biological activity?

Fluorination at specific positions (e.g., pyrimidine rings) enhances metabolic stability and target binding. For example, 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid exhibits distinct activity compared to non-fluorinated analogs due to electronegativity and steric effects . Systematic SAR studies using isosteric replacements (e.g., methyl, aniline groups) identify pharmacophoric elements.

Q. What methodologies resolve contradictions in biological data for azaspiro derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Replicate studies under standardized protocols and orthogonal assays (e.g., enzymatic vs. cell-based) are critical. Conflicting IC50 values can be addressed via crystallography to validate binding modes . Meta-analyses accounting for structural nuances (e.g., substituent positions) clarify trends.

Q. How can computational modeling guide derivative design for improved pharmacokinetics?

Molecular docking and dynamics predict interactions with targets (e.g., enzymes). Modeling the fluorinated pyrimidine’s role in ATP-binding pockets informs affinity modifications . ADMET models evaluate logP, solubility, and metabolic stability to prioritize drug-like derivatives.

Q. What experimental approaches minimize systematic errors in spectroscopic quantification?

Calibration curves with certified standards and internal standards (e.g., deuterated analogs) correct for instrument drift. For UV-Vis, ensure λ_max is experimentally determined, avoiding solvent overlaps. Triplicate measurements and blank subtraction reduce variability, as applied in aspirin analysis via Beer’s Law . LC-MS/MS validation ensures accuracy.

Q. How are purification techniques optimized for high-purity azaspiro compounds?

Recrystallization (ethanol/water) and flash chromatography (silica gel, C18 columns) are common. For example, 6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid (CAS: 1934971-05-7) achieves >95% purity via HPLC with acidic mobile phases . Verify purity using HPLC with UV detection (λ = 210–254 nm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.